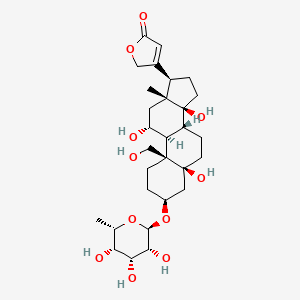

Sarmentoloside

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6847-59-2 |

|---|---|

Molecular Formula |

C29H44O11 |

Molecular Weight |

568.7 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H44O11/c1-14-22(33)23(34)24(35)25(39-14)40-16-3-6-27(13-30)21-18(4-7-28(27,36)10-16)29(37)8-5-17(15-9-20(32)38-12-15)26(29,2)11-19(21)31/h9,14,16-19,21-25,30-31,33-37H,3-8,10-13H2,1-2H3/t14-,16-,17+,18+,19+,21+,22+,23+,24+,25-,26+,27-,28-,29-/m0/s1 |

InChI Key |

BUGNRCRUPAIYMD-VBVNMADNSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O |

Origin of Product |

United States |

Occurrence, Distribution, and Chemotaxonomic Significance of Sarmentoloside

Plant Sources and Species Identification in Sarmentoloside Research

This compound has been isolated from several plant species, primarily within the Apocynaceae family. Detailed phytochemical analyses have been crucial in identifying and quantifying this compound in different plant parts.

Strophanthus Species as Primary Sources of this compound

The genus Strophanthus is a significant source of this compound and other cardiac glycosides. Research has identified this compound in the seeds of several Strophanthus species.

Strophanthus sarmentosus : The seeds of this species are a well-documented source of this compound. dokumen.pub Studies have also isolated other related glycosides, such as sarmentoside-A and sarmentoside-C, from the seeds of S. sarmentosus. dokumen.pub Following enzymatic cleavage, sarveroside (B13893099) and sarmentoside A have been isolated from the seeds. researchgate.net Furthermore, a detailed investigation of the polar glycosides from fermented seeds of Strophanthus sarmentosus var. senegambiae revealed the presence of numerous glycosides, with many being identified from S. thollonii as well. researchgate.netnaturalproducts.net

Strophanthus thollonii : The seeds of this species have been found to contain this compound. dokumen.pub After fermentation, sarmentoside A and E were isolated as the main glycosides, with evidence of sarmentoside C and D as well. researchgate.net

Strophanthus gratus : While primarily known for containing ouabain, S. gratus seeds also contain a variety of other cardenolide glycosides, including O-acetyl-sarmentoloside. researchgate.netusda.gov

Strophanthus divaricatus : This species has also been identified as containing this compound. naturalproducts.netplantaedb.com

Identification in Other Plant Families and Genera (e.g., Apocynaceae, Ornithogalum, Michelia)

Beyond the Strophanthus genus, this compound has been reported in other plant taxa.

Apocynaceae Family : Strophanthus belongs to the Apocynaceae family, commonly known as the dogbane family. wikipedia.org This family is rich in genera that produce cardiac glycosides. wikipedia.org The presence of these compounds is a notable characteristic of many plants in this family. wikipedia.org

Ornithogalum Species : The genus Ornithogalum, part of the Asparagaceae family, is known to contain various cardenolides, and this compound has been listed as a compound found within this genus. scribd.comwikipedia.org These plants, commonly known as Star of Bethlehem, are perennial and native to southern Europe and southern Africa. wikipedia.orggardenia.netgardenersworld.com All parts of Ornithogalum plants are considered toxic due to the presence of these cardenolides. gardenia.net

Michelia Species : Phytochemical screening of Michelia champaca, a member of the Magnoliaceae family, has indicated the presence of this compound. rjptonline.orgwikipedia.org This genus, now often considered a section of Magnolia, includes evergreen trees and shrubs native to south and southeast Asia. wikipedia.orgburncoose.co.uk

Geographic Distribution and Ecological Role of this compound-Containing Plants in Research Contexts

The plants that produce this compound are found in diverse geographical locations, and the compound likely plays a role in their ecological interactions.

Geographic Distribution :

Strophanthus species are primarily found in tropical Africa and Asia. mdpi.com

Ornithogalum species are native to southern Europe, southern Africa, and other regions like the Caucasus. wikipedia.orggardenia.netgardenersworld.com Some species have become naturalized in other parts of the world. gardenia.net

Michelia species are native to tropical and subtropical south and southeast Asia, including southern China. wikipedia.org Michelia shiluensis, for example, is an endangered species found in Hainan Province, China. mdpi.com The distribution of plant species is influenced by various environmental factors, including climate and geography, which in turn affects the distribution of the chemical compounds they produce. oregonstate.edufrontiersin.org

Ecological Role :

The primary role of secondary metabolites like this compound in plants is often defensive. mdpi.com Cardenolides, in general, are toxic to many herbivores and pathogens, thus protecting the plant from being eaten. wikipedia.orggardenia.net The toxicity of Ornithogalum species to grazing animals is well-documented. wikipedia.org

These chemical compounds can also be involved in interactions between plants and microorganisms in the soil. nih.gov Fungi, for instance, play a crucial role in nutrient cycling and can have symbiotic relationships with plants. lumenlearning.com

Environmental stressors can influence the production of secondary metabolites. oregonstate.edu Plants may increase the production of these compounds in response to attacks by pests or pathogens. mdpi.com

Chemotaxonomic Implications of this compound Presence and Biosynthesis

The presence of this compound and other cardenolides has implications for the chemical classification (chemotaxonomy) of plants.

The distribution of specific chemical compounds can be used to understand the evolutionary relationships between different plant species. The presence of this compound in various Strophanthus species supports their close relationship within the Apocynaceae family. dokumen.pub However, its reported presence in more distantly related genera like Ornithogalum (Asparagaceae) and Michelia (Magnoliaceae) is less straightforward from a chemotaxonomic perspective and may warrant further investigation to confirm these findings and rule out misidentification. scribd.comrjptonline.org The biosynthesis of cardenolides is a complex process, and the intermediates, such as phytosterols (B1254722), have been identified in plants like Strophanthus kombe. mdpi.com The shared biosynthetic pathways for these compounds can be a key indicator of taxonomic relationships.

Biosynthesis and Biotransformation of Sarmentoloside

Elucidation of Sarmentoloside Biosynthetic Pathways

The elucidation of biosynthetic pathways for complex natural products like this compound is a challenging endeavor, often relying on a combination of tracer studies, enzymatic assays, and genomic analysis. snscourseware.orgpsu.edu While the complete pathway for this compound is not fully detailed, significant insights can be drawn from the well-studied biosynthesis of cardenolides in general. The pathway can be conceptually divided into the formation of the terpenoid precursor, the steroidal core, and subsequent glycosylation and tailoring reactions. nih.govresearchgate.net

Terpenoid Precursor Metabolism in Cardenolide Biosynthesis

The backbone of this compound, like all terpenoids, is derived from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these precursors: the mevalonic acid (MVA) pathway, which is primarily cytosolic, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. frontiersin.org While the MVA pathway uses acetyl-CoA as its starting material, the MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govfrontiersin.org Evidence suggests that precursors from both the MVA and MEP pathways can contribute to the biosynthesis of cardenolide intermediates, indicating a degree of crosstalk between these two compartmentally separated pathways. nih.govresearchgate.net

The initial steps of cardenolide biosynthesis involve the condensation of IPP and DMAPP units to form larger prenyl diphosphates, such as geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15). The condensation of two FPP molecules leads to the formation of squalene (B77637), a C30 triterpenoid (B12794562) that serves as the universal precursor for steroids. researchgate.net From squalene, a series of cyclization, oxidation, and rearrangement reactions, catalyzed by enzymes like squalene epoxidase and various cytochromes P450, lead to the formation of the fundamental steroidal skeleton. researchgate.netfrontiersin.org Pregnenolone (B344588) is considered a key branch point intermediate in the biosynthesis of cardiac glycosides. nih.govmpg.de

Table 1: Key Precursors and Intermediates in Cardenolide Biosynthesis

| Precursor/Intermediate | Pathway/Origin | Role |

|---|---|---|

| Isopentenyl Diphosphate (IPP) | MVA and MEP Pathways | C5 building block |

| Dimethylallyl Diphosphate (DMAPP) | MVA and MEP Pathways | C5 building block |

| Geranyl Diphosphate (GPP) | Terpenoid Backbone Biosynthesis | C10 intermediate |

| Farnesyl Diphosphate (FPP) | Terpenoid Backbone Biosynthesis | C15 intermediate |

| Squalene | Terpenoid Backbone Biosynthesis | C30 precursor to steroids |

| Pregnenolone | Steroid Biosynthesis | Branch point for cardiac glycosides |

Glycosylation Mechanisms in this compound Formation

A defining feature of this compound is the presence of a sugar moiety attached to the steroidal aglycone, sarmentogenin (B1193907). dokumen.pub This attachment is achieved through glycosylation, a crucial post-translational modification that significantly impacts the solubility, stability, and biological activity of the compound. thermofisher.commdpi.com Glycosylation is an enzymatic process catalyzed by glycosyltransferases (GTs). wikipedia.org These enzymes transfer a sugar moiety from an activated donor molecule, typically a nucleotide sugar, to an acceptor molecule, in this case, the sarmentogenin aglycone. wikipedia.orgunits.it

In the context of this compound, which contains an α-L-talomethyloside, specific glycosyltransferases are required to recognize both the sarmentogenin substrate and the L-talo-configured sugar donor. dokumen.pub The glycosylation process is highly specific, with the enzymes controlling the type of sugar, the anomeric configuration (α or β), and the attachment point on the aglycone. thermofisher.com While the precise glycosyltransferases involved in this compound biosynthesis have not been definitively identified, they are presumed to be part of large gene families that exhibit diverse substrate specificities. researchgate.net The process likely occurs in a stepwise fashion within specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where the necessary enzymes and sugar donors are localized. thermofisher.comnih.gov

Enzymatic Systems Involved in this compound Biosynthesis

The biosynthesis of this compound is a multi-enzyme endeavor, involving a cascade of catalytic activities. Key enzyme families implicated in this process include:

Terpene Synthases: These enzymes catalyze the initial cyclization reactions of the acyclic prenyl diphosphate precursors to form the basic carbon skeletons of terpenoids. nih.gov

Cytochrome P450 Monooxygenases (P450s): This large and versatile family of enzymes is crucial for the extensive oxidative modifications of the steroid backbone, including hydroxylations, epoxidations, and demethylations that lead to the formation of the specific sarmentogenin aglycone. frontiersin.orgnih.gov For instance, the conversion of cholesterol or phytosterols (B1254722) to pregnenolone is catalyzed by a cytochrome P450 enzyme from the CYP87A family. mpg.de

Dehydrogenases/Reductases: These enzymes are involved in the interconversion of hydroxyl and keto groups at various positions on the steroid nucleus, contributing to the final structure of the aglycone. nih.govfrontiersin.org

Glycosyltransferases (GTs): As mentioned previously, these enzymes are responsible for attaching the sugar moiety to the aglycone, a critical step in the formation of this compound. researchgate.netwikipedia.org

The identification and characterization of these enzymes are often achieved through a combination of approaches, including comparative transcriptomics of plants producing and not producing the compound, heterologous expression of candidate genes, and in vitro enzymatic assays. nih.govmpg.de

Microbial and Enzymatic Biotransformation Studies of this compound Analogs

Biotransformation utilizes microorganisms or isolated enzymes to perform specific chemical modifications on a substrate, offering a powerful tool for generating novel derivatives of natural products. This approach can lead to compounds with improved activity, selectivity, or pharmacokinetic properties. Microbial biotransformation has been successfully applied to a wide range of compounds, including steroids, to achieve reactions that are often difficult to perform using conventional chemical methods. slideshare.netnih.gov

While specific biotransformation studies on this compound itself are not widely reported, research on analogous cardiac glycosides and other steroids demonstrates the potential of this technology. Microorganisms, particularly fungi, are known to possess a diverse array of enzymes, such as hydroxylases, dehydrogenases, and glycosidases, that can modify the structure of cardenolides. nih.govnih.gov These transformations can include hydroxylation at various positions of the steroid nucleus, cleavage or modification of the sugar chain, and reduction of double bonds. For example, studies have shown that certain fungi can hydroxylate bufadienolides, a class of cardenolides, with high specificity and yield. nih.gov

Enzymatic biotransformation, using isolated enzymes, offers even greater specificity and control over the reaction. rsc.orgdnascript.com The use of specific oxidoreductases or glycosyltransferases could allow for targeted modifications of this compound analogs to create a library of new compounds for biological screening.

Genetic and Molecular Biology Approaches to Engineering this compound Production

Advances in genetics and molecular biology offer promising avenues for engineering the production of valuable plant-derived compounds like this compound. nih.goveurofins.comumbc.edualliedacademies.org By understanding the biosynthetic pathway and identifying the responsible genes, it becomes possible to manipulate the production of these compounds.

One approach involves the heterologous expression of the entire biosynthetic pathway in a microbial host, such as yeast or bacteria. frontiersin.org This "reconstitution" of the pathway in a more manageable organism could enable large-scale, controlled production of this compound, independent of the original plant source. This strategy requires the identification and cloning of all the necessary biosynthetic genes, from the initial terpene synthases to the final tailoring enzymes like glycosyltransferases. nih.govnih.gov

Another strategy is metabolic engineering of the native plant producer. This could involve overexpressing key rate-limiting enzymes in the pathway to increase flux towards this compound or down-regulating competing pathways to divert more precursors to its biosynthesis. frontiersin.org Furthermore, the introduction of genes from other organisms could lead to the production of novel this compound derivatives with altered glycosylation patterns or other structural modifications. nih.gov The development of efficient genetic transformation protocols for Strophanthus species would be a critical step in realizing this potential.

Mechanistic Investigations of Sarmentoloside Biological Activities Pre Clinical and in Vitro / in Vivo Non Human Models

In Vitro Cytotoxicity Studies of Sarmentoloside in Research Cell Lines

This compound has been the subject of in vitro studies to evaluate its potential cytotoxic effects against various cancer cell lines. These investigations are crucial in the pre-clinical phase of drug discovery to understand the compound's anti-cancer capabilities and the underlying mechanisms.

Research has demonstrated the cytotoxic activity of this compound against human oral cancer (KB) cell lines. researchgate.netaccscience.comjapsonline.com When KB cells are exposed to this compound, a dose-dependent inhibition of cell proliferation is observed. japsonline.com Morphological changes characteristic of apoptosis, such as cell shrinkage, condensed nuclei, and membrane blebbing, have been noted in KB cells following treatment. researchgate.net Studies using the MTT assay, a colorimetric method to assess cell viability, have determined the concentration at which this compound inhibits 50% of cell growth (IC50). japsonline.commdpi.com For instance, one study reported an IC50 value of approximately 76.82 μg/ml for a tannin extract containing this compound on KB cells after 72 hours of treatment. japsonline.com Another study noted that concentrations greater than 0.5 mM of hydroxychavicol, a compound with structural similarities to components sometimes found in extracts containing this compound, resulted in significant growth inhibition and cytotoxicity in KB cells. nih.gov

Table 1: Cytotoxic Effects of this compound-Containing Extracts on KB Cells

| Treatment Duration | Concentration | % Cell Viability | Morphological Changes Observed | Reference |

|---|---|---|---|---|

| 72 hours | 25-400 µg/ml | Dose-dependent decrease | Not specified | japsonline.com |

| 24 and 48 hours | Not specified | 50% and 74% confluency (MVL) | Condensed nuclei, cell shrinkage, membrane blebbing, apoptotic bodies | researchgate.net |

| 5 days | 10 and 50 µM (Hydroxychavicol) | 85% and 24% | Not specified | nih.gov |

The primary mechanism by which this compound exerts its cytotoxic effects appears to be the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a highly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. rndsystems.com There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. thermofisher.com The intrinsic pathway is often initiated by cellular stress and is controlled by the Bcl-2 family of proteins. thermofisher.comnih.gov

In the context of this compound, evidence points towards the involvement of the intrinsic pathway. Treatment with this compound-containing extracts has been shown to decrease the mitochondrial membrane potential in cancer cells, a key event in the initiation of the intrinsic apoptotic cascade. accscience.com This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm, ultimately activating a cascade of enzymes called caspases, which execute the apoptotic program. thermofisher.com The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, has been observed in cells treated with compounds that induce apoptosis through the mitochondrial pathway. japsonline.com

The cytotoxic and other biological effects of this compound are mediated through its interaction with various cellular targets and signaling pathways.

Na+/K+-ATPase: this compound belongs to the cardenolide class of compounds, which are well-known inhibitors of the Na+/K+-ATPase enzyme. medchemexpress.com This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. scbt.com Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. mdpi.com This disruption of ion homeostasis can trigger various downstream signaling events, including those leading to apoptosis. mdpi.com Other cardiac glycosides like digoxin (B3395198) and digitoxin (B75463) also target the α subunit of the Na+/K+-ATPase. mdpi.comnih.gov

Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. oncotarget.comoncotarget.comwikipedia.org This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). oncotarget.comoncotarget.com The balance between these opposing factions determines the cell's fate. rndsystems.com Anti-apoptotic proteins function by preventing the release of mitochondrial intermembrane space proteins, a critical step in apoptosis. nih.gov It is hypothesized that this compound, by inducing cellular stress through Na+/K+-ATPase inhibition, can modulate the expression or activity of Bcl-2 family proteins, shifting the balance towards apoptosis. This can occur through the upregulation of pro-apoptotic members or the downregulation of anti-apoptotic members. nih.gov

Notch Signaling Pathway: The Notch signaling pathway is a conserved intercellular communication system that plays a critical role in cell fate decisions, proliferation, and differentiation during embryonic development and in adult tissues. ebi.ac.ukcusabio.comwikipedia.org The pathway is initiated by the binding of a ligand to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch intracellular domain (NICD). bio-rad.comgenome.jp The NICD then translocates to the nucleus and acts as a transcriptional co-activator for target genes. bio-rad.comgenome.jp Dysregulation of the Notch pathway is implicated in various cancers. wikipedia.org While direct evidence for this compound's effect on the Notch pathway is limited, the intricate crosstalk between major signaling pathways suggests a potential for indirect modulation.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that transduces signals from a wide array of extracellular stimuli to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival. sinobiological.comwikipedia.orgcellsignal.com The Ras-Raf-MEK-ERK cascade is a well-characterized MAPK pathway. sinobiological.comnih.gov The activation of this pathway is often associated with cell survival and proliferation, and its hyperactivation is a common feature in many cancers. nih.govmdpi.com The inhibition of Na+/K+-ATPase by cardiac glycosides has been shown to modulate the activity of Src, a kinase that can, in turn, influence the MAPK/ERK pathway. nih.gov

HIF1α and mTOR: The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism by integrating signals from nutrients and growth factors. sochob.clnih.gov mTOR forms two distinct complexes, mTORC1 and mTORC2. plos.org mTORC1, when activated, promotes protein synthesis and cell growth. plos.org One of the key downstream effectors of mTORC1 is the Hypoxia-Inducible Factor 1-alpha (HIF1α). sochob.clresearchgate.net mTORC1 can increase the translation of HIF1α, which is a transcription factor that promotes the expression of genes involved in glycolysis and other processes that support tumor growth. sochob.clnih.govoncohemakey.com The inhibition of pathways upstream of mTOR, or the direct inhibition of mTOR itself, can lead to decreased HIF1α activity and subsequent anti-tumor effects.

Molecular Mechanisms of this compound-Induced Cell Death Pathways (e.g., Apoptosis Induction)

Pharmacological Studies of this compound in Non-Human Biological Systems

To further understand the physiological effects of this compound, its activity has been investigated in non-human biological systems, including in vivo animal models and isolated organ preparations.

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for preclinical drug screening due to its genetic tractability, rapid development, and optical transparency, which allows for real-time imaging of cellular processes. nih.govnih.gov Xenograft models, where human cancer cells are transplanted into zebrafish embryos, are particularly useful for evaluating the efficacy of potential anti-cancer agents in a living organism. nih.govhelmholtz-munich.de

Studies have utilized zebrafish xenografts to investigate the anti-leukemic potential of various compounds. nih.govnih.gov In this model, human leukemic cells are injected into the embryos, and the effect of a test compound on the proliferation and dissemination of these cells can be monitored. nih.gov This approach allows for the assessment of a compound's activity within a complex biological microenvironment. helmholtz-munich.de While specific studies on this compound using this model are not extensively documented in the provided search results, the zebrafish xenograft platform represents a relevant and powerful tool for the in vivo evaluation of its anti-leukemic effects. nih.govmdpi.comresearchgate.net

Early pharmacological studies have reported that this compound has effects on smooth muscle function. vdoc.pub Specifically, in isolated guinea pig ileum preparations, this compound was observed to increase muscle tone and abolish peristaltic motion. vdoc.pub The ileum, a segment of the small intestine, is often used in pharmacological research to study the effects of substances on smooth muscle contraction and gut motility. nih.govnih.gov The maintenance of muscle tone and coordinated peristaltic contractions are crucial for the normal functioning of the gastrointestinal tract, and these processes are regulated by the enteric nervous system and the intrinsic properties of the smooth muscle cells. nih.govnih.gov The observed effects of this compound on the guinea pig ileum are consistent with its action as a cardiac glycoside, which can influence muscle contractility through its effects on ion transport. vdoc.pub

Cardiotonic and Inotropic Activities in Experimental Models

This compound is a member of the cardenolide class of compounds, which are naturally occurring steroids known for their significant effects on heart muscle. nih.govsci-hub.ru These compounds are prominently found in plants of the genus Strophanthus, a group historically recognized for its cardiotonic properties. nih.govdntb.gov.uaresearchgate.netresearchgate.net While specific, detailed experimental studies on the cardiotonic and inotropic activities of purified this compound are not extensively documented in recent literature, its biological action can be inferred from the well-established mechanism of the cardenolide class.

The primary mechanism of action for cardiotonic steroids is the inhibition of the Na+/K+-ATPase enzyme, a transmembrane pump essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of cardiomyocytes (heart muscle cells). nih.govmdpi.comnih.gov The inhibition of this pump by a cardenolide like this compound leads to a cascade of events within the cardiac cell.

The process begins with the binding of the cardenolide to the extracellular portion of the Na+/K+-ATPase α-subunit. nih.govwikipedia.org This binding action obstructs the pump's function, leading to an increase in the intracellular concentration of sodium ions. mdpi.com The elevated intracellular sodium alters the function of another ion exchanger, the Na+/Ca2+-exchanger, causing it to decrease the export of calcium ions from the cell and, in some cases, reverse its direction to bring more calcium in. mdpi.com The resulting increase in the intracellular calcium concentration enhances the contractility of the heart muscle, a phenomenon known as a positive inotropic effect. wikipedia.orgmdpi.com This strengthened contraction is the basis of the cardiotonic activity observed with compounds in this class.

Table 1: General Mechanism of Cardiotonic and Inotropic Activity of Cardenolides

| Step | Description | Cellular Consequence |

| 1. Binding | Cardenolide binds to the α-subunit of the Na+/K+-ATPase pump. nih.govwikipedia.org | Inhibition of pump activity. |

| 2. Ion Gradient Shift | Pumping of Na+ out of the cell is reduced. | Increase in intracellular Na+ concentration. mdpi.com |

| 3. Calcium Influx | The Na+/Ca2+-exchanger's activity is altered, leading to less Ca2+ extrusion. | Increase in intracellular Ca2+ concentration. mdpi.com |

| 4. Enhanced Contraction | More Ca2+ is available to bind to the troponin complex, facilitating actin-myosin interaction. | Increased force of myocardial contraction (Positive Inotropy). nih.gov |

Insecticidal Properties and Related Mechanistic Research

Plants from the Strophanthus genus, the source of this compound, have been noted in traditional practices for uses that suggest insecticidal activity, such as the treatment for head lice. nih.govdntb.gov.uaresearchgate.net The toxicity of cardenolides is not limited to vertebrates; they are also potent toxins to many insects. The primary defense mechanism of these plants against herbivorous insects is the presence of these toxic cardenolides. researchgate.net

The mechanistic basis for the insecticidal properties of this compound and other cardenolides is the same as for their cardiotonic effects: the inhibition of the Na+/K+-ATPase enzyme. sci-hub.runih.gov This enzyme is ubiquitous in animal cells and is crucial for a wide range of physiological processes in insects, including nerve function and ion balance. wikipedia.orgagroorbit.com Disruption of the Na+/K+-ATPase in insects leads to a loss of ion homeostasis, paralysis, and ultimately death. agroorbit.comresearchgate.net

While many plant-derived secondary metabolites have evolved to target various sites in insects, the cardenolide mode of action is highly specific to the Na+/K+-ATPase. nih.govagroorbit.com Some specialist insects that feed on cardenolide-containing plants have evolved resistance through specific mutations in the gene encoding their Na+/K+-ATPase, which reduces the binding affinity of the cardenolides to the enzyme, thereby conferring protection. researchgate.net

Table 2: Overview of Insecticidal Mechanisms of Action

| Mechanism of Action | Description | Example Compound Class |

| Na+/K+-ATPase Inhibition | Blocks the Na+/K+ pump, disrupting ion balance and nerve function. | Cardenolides (e.g., this compound) |

| Acetylcholinesterase (AChE) Inhibition | Prevents the breakdown of the neurotransmitter acetylcholine, causing constant nerve stimulation. agroorbit.com | Organophosphates, Carbamates |

| Sodium Channel Modulation | Affects the opening and closing of sodium channels in neurons, leading to paralysis. nih.gov | Pyrethroids |

| GABA Receptor Antagonism | Blocks the inhibitory GABA-gated chloride channels, leading to hyperexcitation of the central nervous system. nih.gov | Phenylpyrazoles (e.g., Fipronil) |

| Mitochondrial Disruption | Interferes with cellular energy production (ATP synthesis). mdpi.com | Rotenone |

Comparative Mechanistic Analysis of this compound with Other Cardenolides (e.g., Oleandrin, Ouabain)

This compound shares its fundamental mechanism of action with other well-known cardenolides like Oleandrin and Ouabain, which is the inhibition of Na+/K+-ATPase. nih.govsci-hub.rumdpi.com However, variations in the chemical structure of different cardenolides can lead to differences in their potency, binding affinity, isoform selectivity, and downstream signaling effects. mdpi.com

Ouabain , which can be isolated from Strophanthus gratus, is one of the most extensively studied cardenolides. nih.govmdpi.com It is known to bind to the Na+/K+-ATPase and inhibit its pumping function. mdpi.com Beyond simple pump inhibition, the binding of Ouabain can also trigger intracellular signaling cascades. This signaling function can be independent of changes in intracellular ion concentrations and involves the Na+/K+-ATPase acting as a signal transducer, activating pathways such as Src kinase and the epidermal growth factor receptor (EGFR), which in turn can influence cell growth and proliferation. mdpi.comnih.gov

Oleandrin , the principal cardiac glycoside in Nerium oleander, also functions by inhibiting Na+/K+-ATPase. mdpi.comikiam.edu.ec Studies have indicated that Oleandrin may exhibit a higher affinity for the α3 isoform of the Na+/K+-ATPase compared to the more ubiquitous α1 isoform. mdpi.com Like Ouabain, Oleandrin's effects are not limited to altering ion gradients; it is known to induce apoptosis and inhibit the activation of transcription factors like NF-κB, which is involved in inflammatory responses and cell survival. ikiam.edu.ec

For This compound , while it is established as a Na+/K+-ATPase inhibitor by virtue of its class, specific research detailing its isoform selectivity or its capacity to initiate distinct signaling cascades is less available in the current body of scientific literature. The comparison must, therefore, be based on the shared primary target, with the acknowledgment that the finer mechanistic details for this compound are not as thoroughly characterized as those for Ouabain and Oleandrin.

Table 3: Comparative Mechanistic Features of Selected Cardenolides

| Feature | This compound | Ouabain | Oleandrin |

| Primary Target | Na+/K+-ATPase nih.govsci-hub.ru | Na+/K+-ATPase mdpi.comnih.gov | Na+/K+-ATPase mdpi.comikiam.edu.ec |

| Source Genus (Example) | Strophanthus ikiam.edu.ecwisepress.com | Strophanthus, Acokanthera nih.govmdpi.com | Nerium ikiam.edu.ec |

| Known Isoform Selectivity | Not widely documented | Known to bind various isoforms; can show differential effects based on isoform composition. nih.gov | Higher affinity reported for the α3 isoform over the α1 isoform. mdpi.com |

| Signaling Transduction | Not widely documented | Yes, activates Src/EGFR/MAPK pathways, can trigger Ca2+ oscillations. mdpi.comnih.gov | Yes, inhibits NF-κB activation and can induce apoptosis. ikiam.edu.ec |

| Core Structure | Cardenolide sci-hub.ru | Cardenolide mdpi.com | Cardenolide mdpi.com |

Structure Activity Relationship Sar and Structural Modification Studies of Sarmentoloside

Elucidation of Key Structural Features for Sarmentoloside Bioactivity

The biological activity of this compound is intricately linked to its specific chemical architecture. Like other cardiac glycosides, its structure can be deconstructed into two main parts: the steroid aglycone core and the attached sugar moiety. nih.gov Variations in either of these components can significantly modulate the compound's biological effects.

The aglycone, or non-sugar portion, of this compound is Sarmentologenin. dokumen.pub This steroid core is a fundamental determinant of the molecule's inherent biological activity. SAR studies on a wide array of cardiotonic steroids, including Sarmentologenin, have demonstrated that the steroid skeleton is essential for activity. acs.orgresearchgate.net

Research involving the total synthesis of various cardiotonic steroids, including Sarmentologenin, has allowed for systematic evaluation of how different structural features of the aglycone impact bioactivity. acs.orgresearchgate.net Key features of the Sarmentologenin moiety that are critical for its biological function include:

The Steroid Nucleus: The foundational four-ring steroid structure is paramount.

The Butenolide Ring: A five-membered unsaturated lactone ring attached at the C17 position is a hallmark of cardenolides and is essential for cardiotonic activity.

Hydroxylation Pattern: The presence and stereochemistry of hydroxyl (-OH) groups at various positions on the steroid nucleus, such as at C3, C11, and C14, significantly affect the molecule's polarity and its interaction with biological targets. For instance, studies comparing different cardiotonic steroids have shown that the degree of oxygenation on the steroid frame is a key factor in determining anticancer activity. nih.govacs.org

The sugar component attached to the aglycone at the C3 position plays a multifaceted role in the bioactivity of cardiac glycosides like this compound. nih.govbanglajol.info While the aglycone provides the fundamental pharmacophore, the sugar moiety can significantly influence the compound's potency, pharmacokinetics, and even its mechanism of action. banglajol.inforesearchgate.net

This compound is specifically the α-L-talomethyloside of Sarmentologenin. dokumen.pub The influence of this sugar can be understood through several key principles derived from studies on cardiac glycosides:

Enhanced Potency: Glycosylation at the C3 position is often pivotal for the biological activity of cardiac glycosides. researchgate.net Studies comparing aglycones to their glycosylated forms frequently show that the presence of the sugar enhances potency.

Pharmacokinetic Modulation: The sugar moiety increases the water solubility and hydrophilicity of the otherwise lipophilic steroid core. banglajol.info This change can improve the absorption, distribution, and bioavailability of the compound in biological systems. banglajol.infoitjfs.com The nature of the sugar itself is a major determinant of absorption. nih.gov

Binding and Specificity: The sugar can form additional interactions, such as hydrogen bonds, with the target receptor (e.g., the Na+/K+-ATPase), thereby increasing the binding affinity and residence time of the molecule at its target site.

Comparative studies of various C3-glycosylated steroids have identified specific sugar derivatives, such as L-α-rhamnosides, as being particularly potent, demonstrating broad anticancer activity at nanomolar concentrations. nih.govacs.org This highlights the critical role that the specific type of sugar and the stereochemistry of the glycosidic linkage play in modulating the biological effects of the parent aglycone. nih.govresearchgate.net

Table 1: Impact of Glycosylation on the Bioactivity of Cardenolides

| Compound Type | General Structural Feature | Influence on Bioactivity | Research Finding Reference |

| Aglycone (e.g., Sarmentologenin) | Steroid core without sugar | Possesses inherent but often lower activity. | acs.org |

| Glycoside (e.g., this compound) | Aglycone with sugar at C3 | Generally exhibits enhanced potency and altered pharmacokinetic properties. banglajol.inforesearchgate.net | researchgate.net |

| Glycoside Analogs | Aglycone with different sugars (e.g., rhamnose, glucose) | Activity varies significantly with the type of sugar, indicating the sugar's role in target binding and/or bioavailability. nih.govnih.gov | nih.govacs.org |

Chemical modification of natural products is a common strategy to create derivatives with improved or altered biological activities. Acetylation, the addition of an acetyl group (CH3CO), is one such modification that can significantly impact a molecule's properties. creative-proteomics.com The existence of naturally occurring acetylated derivatives, such as O-acetyl-Sarmentoloside, has been reported. researchgate.net

The impact of acetylation on the bioactivity of this compound can be inferred from the general principles of this modification:

Altered Polarity: Acetylation of a hydroxyl group replaces a polar -OH group with a less polar ester group. This can increase the lipophilicity of the molecule, which may affect its ability to cross cell membranes.

Modified Binding Interactions: The addition of an acetyl group can alter how the molecule fits into a receptor's binding site. It can introduce steric hindrance or provide new hydrophobic interactions, potentially increasing or decreasing binding affinity.

Changes in Stability and Metabolism: The acetyl group can protect the hydroxyl group from certain metabolic reactions, such as oxidation or conjugation, potentially prolonging the compound's half-life. Conversely, the ester bond can be cleaved by esterase enzymes in the body, which could act as a mechanism for controlled release of the parent compound.

Regulation of Activity: Acetylation serves as a molecular switch for many proteins, regulating their function, stability, and interactions. creative-proteomics.comfrontiersin.org In the context of a small molecule like this compound, acetylation can similarly fine-tune its interaction with biological targets. nih.gov

While specific activity data for O-acetyl-Sarmentoloside versus this compound is not detailed in the provided search results, the isolation of its crystalline O-acetyl-derivative suggests that this modification is a route for creating analogs for further study. researchgate.net

Influence of Sugar Moieties and Glycosidic Linkages on Biological Effects

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling represents a refinement of traditional SAR analysis. wikipedia.org It involves the use of complex mathematical algorithms and statistical methods to build a model that quantitatively correlates the chemical structure of a group of compounds with their biological activity. oncodesign-services.comprotoqsar.com These computational models can then be used to predict the activity of new, untested compounds based solely on their molecular structure, thereby saving time and resources in drug discovery. protoqsar.comcollaborativedrug.com

For this compound and its analogs, a QSAR study would proceed as follows:

Data Set Compilation: A series of this compound analogs with varying structural modifications would be synthesized and their biological activity (e.g., cytotoxicity, enzyme inhibition) would be experimentally measured under identical conditions. europa.eu

Descriptor Calculation: The structure of each molecule would be converted into a set of numerical values known as "descriptors." protoqsar.com These can include parameters related to physicochemical properties (e.g., lipophilicity, molar refractivity), topology, or electronic features. europa.eunih.gov

Model Generation: Using statistical techniques like multiple linear regression (MLR) or machine learning methods like artificial neural networks (ANN), a mathematical equation is developed that links the descriptors to the observed biological activity. nih.govcore.ac.uk

Validation and Prediction: The model's predictive power is tested using an external set of compounds not used in its creation. nih.gov A validated model can then be used to screen virtual libraries of compounds to prioritize the synthesis of those predicted to be most active.

While specific QSAR models for this compound are not extensively detailed in the literature found, the principles are widely applied to classes of natural products, including other cardiotonic steroids. europa.eu Such models for cardenolides have highlighted the importance of descriptors related to lipophilicity and hydrogen bonding capabilities in predicting activity. europa.eu A QSAR model for this compound analogs would provide invaluable insights for rationally designing new derivatives with enhanced potency or selectivity. nih.gov

Design and De Novo Synthesis of this compound Derivatives with Modulated Bioactivity

The insights gained from SAR and QSAR studies provide a roadmap for the rational design and synthesis of novel this compound derivatives with potentially improved therapeutic properties. nih.govnih.gov The de novo synthesis of such analogs involves constructing the molecules from simple, often achiral, starting materials, offering flexibility and the ability to create diversity that may not be accessible through modification of the natural product. nih.govderpharmachemica.com

The design and synthesis process for new this compound derivatives would leverage several key strategies:

Modular Synthesis: Modern synthetic approaches, such as the modular total synthesis used to produce Sarmentologenin, allow for the creation of the aglycone core in a concise manner. nih.govacs.orgresearchgate.net This approach enables the late-stage introduction of diversity at various positions on the steroid skeleton.

Aglycone Modification: Based on SAR data, specific sites on the Sarmentologenin core could be targeted for modification. This might involve altering the hydroxylation pattern, introducing new functional groups (e.g., halogens, amines), or changing the stereochemistry at key centers to probe their effect on activity. acs.org

Glycodiversification: A key strategy involves attaching different sugar moieties to the C3 position of Sarmentologenin. researchgate.net By synthesizing and testing a series of C3-O-neoglycosides, researchers can explore how different sugars impact potency and selectivity, potentially leading to the discovery of derivatives with superior anticancer or other biological activities. researchgate.net

Hybrid Molecules: Another design approach involves creating hybrid compounds by linking the this compound scaffold to other pharmacophores, such as quinoline (B57606) moieties, to explore potential synergistic effects or new mechanisms of action. nih.govmdpi.com

The overarching goal of these synthetic efforts is to produce a library of this compound derivatives. nih.gov Subsequent biological testing of these compounds feeds back into the SAR/QSAR models, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery of lead compounds with optimized bioactivity. nih.gov

Analytical Methodologies for Sarmentoloside Research

Extraction and Isolation Techniques from Diverse Biological Matrices

The initial step in sarmentoloside research involves its extraction and isolation from various biological sources. The primary objectives of these procedures are to effectively separate the analyte from interfering substances within the matrix, dissolve it in a compatible solvent, and concentrate it to a level suitable for detection and analysis. slideshare.net

Commonly employed extraction methods include:

Liquid-Liquid Extraction (LLE): This is a fundamental and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. researchgate.net LLE is often the initial step in isolating compounds from a biological matrix. researchgate.net

Solid-Phase Extraction (SPE): SPE is a more sophisticated method that utilizes a solid adsorbent to selectively retain the analyte from a liquid sample, while allowing impurities to pass through. slideshare.net This technique is highly efficient for sample clean-up and concentration.

Protein Precipitation: For biological samples with high protein content, such as plasma or serum, protein precipitation is a crucial preliminary step to remove these macromolecules which can interfere with subsequent analyses. slideshare.net

Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the biological sample directly with a solid support, creating a dispersed matrix from which the analyte can be eluted with appropriate solvents. slideshare.net

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method is advantageous for its ability to extract thermally labile compounds with high purity. slideshare.net

The choice of extraction method depends on several factors, including the nature of the biological matrix (e.g., plant tissue, plasma, urine), the physicochemical properties of this compound, and the intended downstream analytical techniques. slideshare.netresearchgate.net For instance, the extraction of compounds from tissue samples may require initial homogenization or enzymatic digestion to break down the cellular structures. phenomenex.com

Chromatographic Separation and Purification Methods for this compound and Related Compounds

Chromatography is an essential biophysical technique for the separation, identification, and purification of individual components from a mixture. journalagent.com It operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. jackwestin.com

Thin Layer Chromatography (TLC) in Screening and Preliminary Purification

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique widely used for the preliminary screening and purification of compounds like this compound. libretexts.orglongdom.org It is particularly valuable for monitoring the progress of chemical reactions and for the initial assessment of sample purity. libretexts.org

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a flat support acts as the stationary phase. journalagent.com The sample is applied as a spot on the plate, which is then placed in a chamber containing a solvent or a mixture of solvents (the mobile phase). libretexts.org The mobile phase moves up the plate by capillary action, and the components of the sample mixture separate based on their differing affinities for the stationary and mobile phases. jackwestin.comlibretexts.org The separation results in distinct spots, and the retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification. jackwestin.com

Table 1: Key Aspects of Thin Layer Chromatography (TLC)

| Feature | Description |

|---|---|

| Principle | Separation based on differential partitioning between a stationary and mobile phase. jackwestin.com |

| Stationary Phase | Typically silica gel or alumina (B75360) coated on a plate. journalagent.com |

| Mobile Phase | A solvent or mixture of solvents. libretexts.org |

| Application | Screening, preliminary purification, reaction monitoring. libretexts.orglongdom.org |

| Advantages | Simple, rapid, low cost, high sensitivity. libretexts.org |

For effective screening, a co-spot of a known standard of the target compound can be applied alongside the unknown mixture to confirm its identity. libretexts.org Visualization of the separated spots can be achieved under UV light or by using specific chemical reagents. libretexts.orglongdom.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used for the separation, identification, and quantification of compounds in a mixture. nih.gov It is the method of choice for assessing the purity of this compound and for its precise quantification. iaea.orgmedicinescience.org

HPLC operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with a stationary phase. journalagent.com This results in high resolution and rapid separation. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition is critical for achieving optimal separation. nih.govnih.gov

A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column where the separation occurs, and a detector to identify and quantify the separated components. iaea.org UV detectors are commonly used for the analysis of compounds with chromophores. iaea.org

The validation of an HPLC method is crucial to ensure its reliability and includes parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. amazonaws.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. amazonaws.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. amazonaws.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. iaea.org

Accuracy: The closeness of the test results obtained by the method to the true value. amazonaws.com

Table 2: HPLC Method Validation Parameters

| Parameter | Description |

|---|---|

| Specificity | Ensures no interference from other substances. amazonaws.com |

| Linearity | Proportionality of signal to concentration. amazonaws.com |

| LOD/LOQ | Minimum detectable and quantifiable amounts. amazonaws.com |

| Precision | Repeatability of the measurement. iaea.org |

| Accuracy | Closeness to the true value. amazonaws.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a separation technique used for analyzing volatile and semi-volatile organic compounds. thermofisher.com In GC, the mobile phase is an inert gas, and the stationary phase is a liquid or a solid coated on the inside of a column. jackwestin.com The sample is vaporized and carried through the column by the carrier gas, and separation occurs based on the compounds' boiling points and interactions with the stationary phase. thermofisher.com

For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. slideshare.net Common derivatization techniques include silylation, acylation, and alkylation. slideshare.net

When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of compounds. wikipedia.orgnih.gov The mass spectrometer fragments the eluted compounds and provides a unique mass spectrum that can be used for structural identification by comparing it to spectral libraries. phcogj.com GC-MS is widely used in various fields, including environmental analysis, food safety, and forensic science. wikipedia.org

Spectroscopic Characterization and Structural Elucidation Methods for this compound

Spectroscopic techniques are indispensable for the structural elucidation of newly isolated or synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules, including complex natural products like this compound. nih.govpitt.edu It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. mdpi.comethz.ch

1D and 2D NMR Techniques:

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. mdpi.com

¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms in a molecule. mdpi.comwisc.edu

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide information about the connectivity between protons and carbons, which is crucial for piecing together the molecular structure. ethz.chbas.bg NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is essential for determining the stereochemistry of the molecule. bas.bg

The chemical shifts (δ) in ppm, coupling constants (J) in Hertz, and correlation peaks in 2D spectra are all used to assemble the complete structure of the molecule. mdpi.com

Table 3: Common NMR Experiments for Structural Elucidation

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Proton chemical environments and spin-spin coupling. mdpi.com |

| ¹³C NMR | Carbon skeleton of the molecule. mdpi.com |

| COSY | Correlation between coupled protons (typically through 2-3 bonds). bas.bg |

| HSQC | Correlation between protons and their directly attached carbons. bas.bg |

| HMBC | Correlation between protons and carbons over 2-3 bonds. bas.bg |

| NOESY | Correlation between protons that are close in space. bas.bg |

By combining the data from these various NMR experiments, researchers can unambiguously assign the chemical shifts of all protons and carbons and determine the complete three-dimensional structure of this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used for the precise determination of molecular weight and the elucidation of the chemical structure of compounds through fragmentation analysis. birmingham.ac.ukmsu.edu In the analysis of this compound, high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, provide accurate molecular weight data, often with an accuracy of up to 0.01%. birmingham.ac.uk The process involves ionizing the this compound molecules, which are then separated based on their mass-to-charge (m/z) ratio. slideshare.net

The initial ionization creates a molecular ion (M+), which corresponds to the molecular mass of this compound. savemyexams.com The high energy of this process can cause the molecular ion to break apart into smaller, charged fragments. msu.edu This fragmentation is not random; it occurs at chemically predictable points within the molecule, influenced by the stability of the resulting fragment ions and neutral pieces. msu.eduslideshare.net The collection of these fragments produces a mass spectrum, which serves as a unique "fingerprint" for the compound. msu.edusavemyexams.com

Analysis of the fragmentation pattern provides valuable information about the structure of this compound. By examining the m/z values of the fragment ions, researchers can deduce the composition of different parts of the molecule. For example, the presence of a glycosidic bond in this compound would likely lead to cleavage at that bond, resulting in fragment ions corresponding to the sugar moiety and the aglycone core. The presence of functional groups like hydroxyl (-OH) or ester groups also directs the fragmentation pathways, leading to characteristic losses that can be identified in the mass spectrum. msu.edulibretexts.org The study of these patterns is crucial for confirming the identity of this compound and for distinguishing it from other related compounds. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary analytical techniques that provide information about the functional groups and electronic structure of molecules like this compound. itwreagents.comdrawellanalytical.com

UV-Vis Spectroscopy operates in the 200-800 nm wavelength range and measures the absorption of light by a molecule, which corresponds to electronic transitions between molecular orbitals. mrclab.comcureffi.org For a compound like this compound, the presence of chromophores—parts of the molecule that absorb light, such as conjugated double bonds or aromatic rings—will result in characteristic absorption peaks in the UV-Vis spectrum. mrclab.com The position and intensity of these peaks can offer clues about the electronic structure. For instance, an increase in conjugation generally leads to an absorption at a longer wavelength (a bathochromic or red shift). cureffi.org While UV-Vis spectroscopy is often less selective for detailed structural elucidation compared to other methods, it is highly useful for quantitative analysis and for providing initial characterization of the compound's electronic system. mrclab.comprocess-insights.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. mrclab.com This technique is particularly powerful for identifying the functional groups present in a compound. itwreagents.commrclab.com The IR spectrum, typically recorded in the 4000 to 400 cm⁻¹ range, shows absorption bands corresponding to specific vibrational modes (e.g., stretching, bending) of different bonds. itwreagents.com For this compound, IR spectroscopy can confirm the presence of key functional groups. For example, a broad absorption band in the 3500-3200 cm⁻¹ region would indicate the presence of hydroxyl (O-H) groups. innovareacademics.in Stretching vibrations for C-H bonds typically appear in the 3000-2850 cm⁻¹ region, while C=O (carbonyl) stretching from an ester or other carbonyl-containing group would be expected around 1750-1700 cm⁻¹. scielo.org.za The region from 1600 to 500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule, allowing for definitive identification when compared to a reference spectrum. itwreagents.com

Together, UV-Vis and IR spectroscopy provide a more complete picture of the this compound molecule, with UV-Vis detailing its electronic properties and IR revealing its constituent functional groups. drawellanalytical.com

Fluorescence Spectrophotometry Applications in this compound Research

Fluorescence spectrophotometry is a highly sensitive and specific analytical technique that can be applied to the study of fluorescent compounds. drawellanalytical.comhumanjournals.com The technique involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic energy state. The molecule then returns to its ground state by emitting light at a longer wavelength, a phenomenon known as fluorescence. conductscience.com

In the context of this compound research, fluorescence spectrophotometry can be a valuable tool, provided that this compound itself is fluorescent or can be chemically modified with a fluorescent tag (a fluorophore). humanjournals.comconductscience.com If this compound possesses intrinsic fluorescence, this technique can be used for its highly sensitive detection and quantification, often at nanomolar or even picomolar concentrations. drawellanalytical.com This is particularly useful for analyzing samples where the compound is present in trace amounts. humanjournals.com

The applications of fluorescence spectrophotometry in this compound research could include:

Quantification: Determining the concentration of this compound in various samples with high precision. humanjournals.com

Interaction Studies: Investigating the binding of this compound to other molecules, such as proteins or DNA. Changes in the fluorescence spectrum (e.g., intensity, emission wavelength) upon binding can provide information about the interaction. conductscience.com

Environmental Monitoring: Detecting and quantifying this compound in environmental samples, such as water or soil, due to the technique's high sensitivity. drawellanalytical.com

The selectivity of fluorescence spectroscopy is another key advantage, as it allows for the analysis of specific fluorescent molecules within complex mixtures. drawellanalytical.com This makes it a powerful method for a range of qualitative and quantitative investigations in biochemical and pharmaceutical research. humanjournals.com

Bioanalytical Methods for this compound Detection and Quantification in In Vitro and In Vivo Research Samples

Bioanalytical methods are essential for measuring the concentration of drugs and their metabolites, like this compound, in biological matrices such as blood, plasma, serum, and tissue. ich.orgfda.gov The development and validation of these methods are crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which assess how a compound is absorbed, distributed, metabolized, and excreted by an organism. fda.govpmda.go.jp

A widely used and highly sensitive technique for the bioanalysis of small molecules is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . wuxiapptec.comcreative-proteomics.com This method combines the separation power of liquid chromatography (often Ultra-Performance Liquid Chromatography or UPLC for improved speed and resolution) with the high selectivity and sensitivity of tandem mass spectrometry. creative-proteomics.commeasurlabs.com

The process for analyzing this compound in a biological sample using UPLC-MS/MS would typically involve:

Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma) to remove interfering substances. nih.gov This step is critical for method accuracy and may involve techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov

Chromatographic Separation: The extracted sample is injected into the UPLC system, where this compound is separated from other components based on its physicochemical properties as it passes through a chromatography column. measurlabs.com

Mass Spectrometric Detection: The separated this compound enters the mass spectrometer, where it is ionized. In the tandem MS setup, a specific precursor ion for this compound is selected and then fragmented to produce characteristic product ions. The instrument monitors these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity for quantification. creative-proteomics.comnih.gov

The validation of such a bioanalytical method is performed according to regulatory guidelines (e.g., ICH M10) and involves assessing parameters like linearity, accuracy, precision, selectivity, stability, and matrix effect to ensure the reliability of the analytical results. ich.orgfda.govpmda.go.jp The high sensitivity of LC-MS/MS allows for the quantification of this compound at very low concentrations, which is essential for accurately characterizing its pharmacokinetic profile. wuxiapptec.comcreative-proteomics.com

Development of Novel Analytical Approaches for this compound Characterization

The continuous evolution of analytical technology drives the development of novel approaches for the characterization of compounds like this compound. These advancements aim to improve sensitivity, specificity, speed, and the depth of structural information obtained. researchgate.net

One area of development is the enhancement of chromatographic and mass spectrometric techniques. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, offers significant advantages over traditional LC-MS methods. wuxiapptec.commdpi.com UHPLC utilizes columns with smaller particle sizes, leading to faster analysis times and superior separation efficiency. measurlabs.com HRMS provides highly accurate mass measurements, which not only aids in the confident identification of this compound but also facilitates the characterization of its metabolites and degradation products. wuxiapptec.com

Furthermore, the integration of multiple analytical techniques, often referred to as a "hyphenated" or "multi-modal" approach, can provide a more comprehensive characterization. nih.gov For instance, combining spectroscopic methods like NMR and IR with mass spectrometry allows for unambiguous structure elucidation. nih.gov

The development of novel analytical methods also encompasses improvements in sample preparation. Automated and miniaturized techniques, such as magnetic solid-phase extraction (mSPE), can increase throughput and reduce sample and solvent consumption. nih.gov

The overarching goal of developing these novel approaches is to establish a robust analytical toolkit for this compound research. This includes not only the primary characterization of the pure compound but also its quantification in complex biological matrices and the identification of related substances. researchgate.neteuropa.eu Adopting an enhanced, science- and risk-based approach to analytical procedure development, as described in guidelines like ICH Q14, ensures that the methods are well-understood and suitable for their intended purpose throughout the lifecycle of the analytical procedure. europa.eu

Potential Pre Clinical and Research Applications of Sarmentoloside

Exploration of Sarmentoloside as a Chemical Probe for Fundamental Biological Processes

This compound, a cardiac glycoside found in various plant species, is gaining attention as a potential chemical probe for dissecting fundamental biological processes. ikiam.edu.ecresearchgate.netrjptonline.org Chemical probes are small molecules that selectively interact with a specific protein target, allowing researchers to study the protein's function in cells and organisms. thermofisher.krpromega.co.uk By modulating the activity of its target, a chemical probe can help to elucidate the protein's role in complex biological pathways and its connection to disease phenotypes. thermofisher.kr

The utility of a chemical probe is determined by its potency, selectivity, and known mechanism of action. thermofisher.krnih.gov Ideally, a chemical probe should have a high affinity for its primary target and minimal interaction with other related proteins. nih.gov This selectivity is crucial for accurately attributing observed biological effects to the modulation of the intended target. The exploration of this compound in this context involves detailed studies to characterize its binding affinity, target engagement within a cellular environment, and its downstream effects on signaling pathways. promega.co.uknih.gov Such investigations are foundational to validating its use as a reliable tool for biological discovery.

The process of validating a chemical probe often involves a multi-faceted approach, including genetic methods to confirm the target's role in a particular outcome. thermofisher.kr For this compound, this would entail comparing its effects in normal cells versus cells where the putative target has been genetically altered. This rigorous validation is essential before it can be widely adopted by the research community to explore new biological mechanisms or to validate new molecular targets for therapeutic intervention. thermofisher.krnih.gov

Opportunities for this compound and its Analogs in Anti-Cancer Research (Pre-clinical Investigations)

The potential of this compound and its analogs in pre-clinical anti-cancer research is an area of active investigation. ikiam.edu.ec Natural products have historically been a rich source of compounds for cancer therapy, and cardiac glycosides, as a class, have demonstrated anti-tumor activities. mdpi.com The research into this compound aligns with the broader effort to identify novel phytochemical compounds that can target various aspects of cancer cell biology, including proliferation, apoptosis, and signaling pathways. mdpi.comfrontiersin.org

Pre-clinical studies are crucial for determining the efficacy and mechanism of action of potential anti-cancer agents. These investigations often involve a range of in vitro and in vivo models. In vitro studies using cancer cell lines allow researchers to assess the direct cytotoxic effects of this compound and to begin to unravel the molecular mechanisms responsible for its activity. ox.ac.uk This can include examining its impact on cell cycle progression, induction of apoptosis (programmed cell death), and modulation of key cancer-related signaling pathways. stonybrook.edu

Following promising in vitro results, pre-clinical in vivo studies in animal models are conducted to evaluate the compound's anti-tumor efficacy in a more complex biological system. unclineberger.org These studies provide insights into how the compound behaves within a living organism, including its distribution, metabolism, and ability to shrink tumors. The development of synthetic analogs of this compound is also a key strategy. nih.gov By modifying the chemical structure of the natural compound, medicinal chemists can aim to enhance its potency, improve its selectivity for cancer cells, and optimize its pharmacological properties. frontiersin.org

| Research Focus | Description | Key Considerations |

|---|---|---|

| Cytotoxicity Screening | Initial assessment of this compound's ability to kill various cancer cell lines. | Determining the concentration range of activity and identifying sensitive cancer types. |

| Mechanism of Action Studies | Investigating the molecular pathways affected by this compound that lead to cancer cell death. | Identifying specific protein targets and signaling cascades involved. nih.gov |

| Analog Synthesis and Evaluation | Creating and testing modified versions of this compound to improve its anti-cancer properties. nih.gov | Enhancing potency, selectivity, and drug-like characteristics. frontiersin.org |

| Pre-clinical Model | Application in this compound Research | Information Gained |

|---|---|---|

| Cancer Cell Lines | Primary platform for initial screening and mechanistic studies. | Direct effects on cancer cell viability and signaling pathways. |

| Animal Models (e.g., mice) | Evaluation of anti-tumor efficacy and systemic effects in a living organism. unclineberger.org | In vivo potency, tumor growth inhibition, and preliminary toxicity data. |

Research on this compound in Other Mechanistic Pharmacological Areas

Beyond cancer, the pharmacological profile of this compound suggests its potential relevance in other mechanistic areas of research, drawing parallels with other bioactive natural compounds. frontiersin.orgnih.govmdpi.com These areas often involve complex signaling pathways that can be modulated by small molecules.

Anti-inflammatory Effects: Many natural products exhibit anti-inflammatory properties. frontiersin.orgmdpi.commdpi.com Research in this area would investigate whether this compound can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response. mdpi.com Studies might involve cellular models of inflammation, measuring the production of pro-inflammatory cytokines and other mediators. mdpi.com

Neuroprotective Effects: The potential for natural compounds to protect neurons from damage is a significant area of research for neurodegenerative diseases. nih.govmdpi.comnih.gov Investigations into this compound's neuroprotective potential would explore its ability to mitigate cellular stress, reduce oxidative damage, and support neuronal survival in models of neurodegeneration. nih.govmdpi.comfrontiersin.org

Metabolic Disorders: The intricate network of metabolic regulation is a target for therapeutic intervention in diseases like diabetes and obesity. stonybrook.eduopastpublishers.comrimuhc.caporsolt.comnih.govtorontocentreforneonatalhealth.com Research could explore if this compound influences key metabolic processes or signaling pathways involved in energy homeostasis.

Cardiovascular Effects: As a cardiac glycoside, this compound's primary known biological activity is on the cardiovascular system. sci-hub.ru Further research could delve into the specific mechanistic details of its interaction with cardiovascular targets and explore potential therapeutic applications beyond its classical effects.

Prospects for Synthetic Biology and Biotechnological Production of this compound and its Derivatives for Research

The production of this compound for research and potential therapeutic development relies on its extraction from plant sources, which can be inefficient and variable. Synthetic biology and biotechnology offer promising alternatives for a sustainable and scalable supply of this complex molecule and its derivatives. nih.govbio.orggao.gov

Synthetic biology involves the application of engineering principles to biology, enabling the design and construction of new biological parts, devices, and systems. bio.orgpolytechnique-insights.com In the context of this compound, this could involve engineering microorganisms like yeast or bacteria to produce the compound or its precursors. nih.gov This approach, often referred to as metabolic engineering, requires the identification and transfer of the entire biosynthetic pathway for this compound from the source plant into a microbial host. keaipublishing.com

The advantages of biotechnological production are numerous. It can provide a more reliable and consistent source of the compound, free from the geographical and seasonal variations of plant harvesting. Furthermore, it opens up opportunities for producing novel analogs of this compound. By manipulating the engineered metabolic pathway, it is possible to create derivatives with potentially improved properties, such as enhanced efficacy or reduced side effects. polytechnique-insights.com This technology has already been successfully applied to the production of other complex natural products and holds significant promise for accelerating research on this compound. nih.govkeaipublishing.com

| Production Method | Description | Key Steps |

|---|---|---|

| Traditional Extraction | Isolation of this compound from plant sources (e.g., Strophanthus species). ikiam.edu.ec | Harvesting plant material, extraction with solvents, purification. |

| Synthetic Biology Approach | Engineering microorganisms to produce this compound or its precursors. nih.govbio.org | Identifying biosynthetic genes, assembling the pathway in a host organism, optimizing production. keaipublishing.com |

| Advantage of Biotechnological Production | Description |

|---|---|

| Scalability and Sustainability | Overcomes reliance on potentially limited plant resources and enables large-scale production. |

| Consistency | Provides a reliable and reproducible source of the compound, free from natural variations. |

| Analog Production | Facilitates the creation of novel derivatives with potentially improved properties through metabolic engineering. polytechnique-insights.com |